N-CYCLOHEXYL-3-(4-METHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE
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Overview
Description
N-CYCLOHEXYL-3-(4-METHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE is a heterocyclic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a triazole ring fused with a quinazoline ring, with a cyclohexyl group and a p-tolyl group attached to the triazole and quinazoline rings, respectively.
Mechanism of Action
Target of Action
Similar compounds, such as 1,2,4-triazolo[1,5-a]pyridines, have been found to act as rorγt inverse agonists , PHD-1 , JAK1 , and JAK2 inhibitors . These targets play crucial roles in various biological processes, including immune response, oxygen sensing, and signal transduction .
Mode of Action
It’s synthesized via a tandem reaction involving the use of enaminonitriles and benzohydrazides, a transamidation mechanism followed by nucleophilic addition with nitrile, and subsequent condensation . This suggests that the compound might interact with its targets through similar mechanisms, leading to changes in the targets’ function.
Biochemical Pathways
Given the potential targets of similar compounds, it can be inferred that the compound might affect pathways related to immune response, oxygen sensing, and signal transduction .
Result of Action
Similar compounds have shown promising antimicrobial, antitubercular, and anti-hiv activities . This suggests that N-cyclohexyl-3-(p-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine might have similar effects.
Action Environment
The synthesis of similar compounds has been achieved under eco-friendly conditions, suggesting that environmental factors might play a role in the compound’s synthesis and action .
Preparation Methods
The synthesis of N-CYCLOHEXYL-3-(4-METHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE can be achieved through various synthetic routes. One common method involves the aromatic nucleophilic substitution of 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol . This reaction typically requires specific reaction conditions, such as the use of a suitable solvent and a catalyst to facilitate the nucleophilic substitution.
In industrial production, the synthesis of this compound may involve more efficient and scalable methods, such as microwave-mediated, catalyst-free synthesis. This method utilizes enaminonitriles and benzohydrazides under microwave conditions to achieve the desired product in a short reaction time . The reaction pathway involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation.
Chemical Reactions Analysis
N-CYCLOHEXYL-3-(4-METHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used.
For example, oxidation of the compound may lead to the formation of quinazoline derivatives with different functional groups, while reduction may result in the formation of amine derivatives. Substitution reactions, such as nucleophilic substitution, can introduce different substituents onto the triazole or quinazoline rings, leading to the formation of various analogs with potentially different biological activities .
Scientific Research Applications
In medicinal chemistry, this compound has shown promise as an antiviral and antimicrobial agent . It has been tested for its activity against different pathogenic organisms, including bacteria and fungi, and has demonstrated significant antibacterial and antifungal activities.
In addition to its antimicrobial properties, N-CYCLOHEXYL-3-(4-METHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE has also been investigated for its potential use in the treatment of cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders . Its ability to act as an inhibitor of various enzymes and receptors makes it a valuable compound for drug discovery and development.
Comparison with Similar Compounds
N-CYCLOHEXYL-3-(4-METHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE can be compared with other similar compounds, such as [1,2,4]triazolo[4,3-a]quinoxaline derivatives and pyrazolo[1,5-a]pyrimidines . These compounds share similar structural features, such as the presence of a triazole ring fused with another heterocyclic ring, and exhibit similar biological activities.
this compound is unique in its specific substitution pattern and the presence of the cyclohexyl and p-tolyl groups. These structural features may contribute to its distinct biological activities and make it a valuable compound for further research and development.
Similar compounds include:
- [1,2,4]triazolo[4,3-a]quinoxaline derivatives
- Pyrazolo[1,5-a]pyrimidines
- Pyrazolo[5,1-c]triazines
- Thieno[2,3-b]pyridines
- 1,3,4-thiadiazoles
Properties
IUPAC Name |
N-cyclohexyl-3-(4-methylphenyl)triazolo[1,5-a]quinazolin-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5/c1-15-11-13-16(14-12-15)20-22-24-21(23-17-7-3-2-4-8-17)18-9-5-6-10-19(18)27(22)26-25-20/h5-6,9-14,17H,2-4,7-8H2,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBCQDOXGQFYJNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C3N=C(C4=CC=CC=C4N3N=N2)NC5CCCCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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